N-({N'-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide typically involves the condensation of furan-2-carbaldehyde with hydrazinecarboxamide, followed by the reaction with adamantane-1-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling the reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring and hydrazinecarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole ring instead of adamantane.
N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of adamantane.
N-(furan-2-ylmethyl)-1H-benzimidazole-2-carboxamide: Features a benzimidazole ring instead of adamantane.
Uniqueness
N-({N’-[(1Z)-(furan-2-yl)methylidene]hydrazinecarbonyl}methyl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances its stability. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities .
Properties
IUPAC Name |
N-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(21-20-10-15-2-1-3-24-15)11-19-17(23)18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,10,12-14H,4-9,11H2,(H,19,23)(H,21,22)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRCMSRBXQYTC-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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